N-(3-pyridinylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine
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Overview
Description
[2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE: is a heterocyclic organic compound that features both pyridine and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE typically involves the reaction of 2-pyridylmethanol with 3-pyridylmethylamine under specific conditions. One common method includes:
Starting Materials: 2-pyridylmethanol and 3-pyridylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-pyridylmethanol is first deprotonated by the base, forming a nucleophilic alkoxide. This alkoxide then reacts with the 3-pyridylmethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine rings or the amine group, potentially converting them to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is of significant interest. It can be used as a ligand in coordination chemistry, potentially leading to the development of new metal-based drugs. Additionally, its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications.
Mechanism of Action
The exact mechanism of action for [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine rings can participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)isopropyl amine: Another pyridine-based amine with similar structural features.
2-(Pyridin-2-yl)ethanol: A related compound with an alcohol functional group instead of an amine.
Pyridin-2-amine: A simpler pyridine derivative with an amine group directly attached to the pyridine ring.
Uniqueness
What sets [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE apart is its dual pyridine structure connected through an ether linkage, combined with an amine group. This unique arrangement allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C13H15N3O/c1-2-7-16-13(5-1)17-9-8-15-11-12-4-3-6-14-10-12/h1-7,10,15H,8-9,11H2 |
InChI Key |
YKJZWHOAWGXQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=CN=CC=C2 |
Origin of Product |
United States |
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